molecular formula C24H26N4O2 B14935954 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B14935954
M. Wt: 402.5 g/mol
InChI Key: YKWNCGVRRFGDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with methyl and phenyl groups, linked via an acetamide bridge to a methoxyethyl-functionalized indole moiety.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C24H26N4O2/c1-17-21(18(2)28(26-17)19-8-5-4-6-9-19)16-24(29)25-22-10-7-11-23-20(22)12-13-27(23)14-15-30-3/h4-13H,14-16H2,1-3H3,(H,25,29)

InChI Key

YKWNCGVRRFGDSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NC3=C4C=CN(C4=CC=C3)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling of Pyrazole and Indole Rings: The final step involves coupling the pyrazole and indole rings through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole or indole rings, potentially leading to the formation of dihydropyrazole or dihydroindole derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazole, dihydroindole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Analogous Acetamide Derivatives

Table 1: Structural Features of Selected Acetamide Compounds

Compound Name / Identifier Pyrazole/Indole Substitutions Acetamide Substituents Key Functional Groups Reference
Target Compound 3,5-dimethyl-1-phenyl-pyrazole; 1-(2-methoxyethyl)-indole None (plain acetamide) Methoxyethyl, methyl, phenyl N/A
2-Chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acetamide 3,5-dimethyl-1-(4-methylbenzyl)-pyrazole 2-chloro Chloro, methylbenzyl
U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide) N/A (dichlorophenyl backbone) N-methyl, dimethylamino-cyclohexyl Dichlorophenyl, tertiary amine
Example 34 (Patent Compound) Piperidine-4-ylidene; quinoline core 3-chloro, pyridinylmethoxy Chloro, cyano, tetrahydrofuran
Compound 189 (Synthesis Example) Difluoromethyl-pyrazole; indazole-pyridine Difluoromethyl, hydroxy-methylbutynyl Difluoromethyl, sulfonyl, chloro

Key Observations:

  • Pyrazole Modifications: The target compound’s 3,5-dimethyl-1-phenyl-pyrazole contrasts with ’s 4-methylbenzyl substitution, which may alter steric bulk and π-π stacking interactions. Chloro or difluoromethyl groups (e.g., ) introduce electronegativity, affecting reactivity and binding affinity.
  • Indole vs. Heterocyclic Replacements: The methoxyethyl-indole in the target differs from ’s cyclohexylamine (opioid-like) and ’s quinoline-piperidine systems, implying divergent biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.